REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12](=O)[CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:8][CH:7]=1.Cl[C:22]1[C:27]([CH:28]=O)=[C:26]([NH:30]C(=O)OC(C)(C)C)[CH:25]=[CH:24][N:23]=1.[CH3:38][O-:39].[Na+].CO>CO>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:28][C:27]3[C:26](=[CH:25][CH:24]=[N:23][C:22]=3[O:39][CH3:38])[N:30]=2)=[CH:8][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
997 mg
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
924 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
|
Name
|
sodium methoxide methanol
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with cold ether
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC=C(C=C1)C1=NC2=CC=NC(=C2C=C1C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |